Methyl 2-(methoxycarbonylamino)benzoate
Description
Methyl 2-(methoxycarbonylamino)benzoate is an aromatic ester featuring a methoxycarbonylamino (–NH–CO–OCH₃) substituent at the ortho position of the benzoate ring. For instance, it is utilized in multi-step reactions to generate isoquinolone analogs, such as cis- and trans-3-[2-(methoxycarbonylamino)phenyl] derivatives, which are investigated for their structural and electronic properties .
Properties
CAS No. |
7143-42-2 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
methyl 2-(methoxycarbonylamino)benzoate |
InChI |
InChI=1S/C10H11NO4/c1-14-9(12)7-5-3-4-6-8(7)11-10(13)15-2/h3-6H,1-2H3,(H,11,13) |
InChI Key |
RTDMTAYLVSRWIO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(methoxycarbonylamino)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-aminobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(methoxycarbonylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzoates.
Scientific Research Applications
Methyl 2-(methoxycarbonylamino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl 2-(methoxycarbonylamino)benzoate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The table below compares Methyl 2-(methoxycarbonylamino)benzoate with selected analogs, emphasizing substituent effects, synthesis, and applications:
Key Differences in Properties and Reactivity
Sulfonylurea analogs (e.g., metsulfuron methyl ester) exhibit lower solubility in organic solvents due to bulky triazine and sulfonyl groups, favoring agricultural formulations .
Biological Activity: Quinoline-piperazine hybrids (e.g., C1) demonstrate anticancer activity via topoisomerase inhibition, whereas the target compound’s derivatives focus on anti-leishmanial effects . Sulfonylurea esters act as herbicides by inhibiting acetolactate synthase, a mode of action unrelated to the pharmaceutical applications of the target compound .
Synthetic Complexity: The target compound is synthesized via amine-anhydride condensations under catalytic conditions, yielding high-purity intermediates (99% in some cases) . Quinoline derivatives require multi-step coupling reactions with piperazine, resulting in lower yields (35–60%) .
Computational and Experimental Findings
- Electronic Properties: DFT studies on Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate reveal a HOMO-LUMO gap of 3.8 eV, indicating moderate reactivity, while the target compound’s analogs show similar electronic profiles suitable for drug-like molecules .
- Thermal Stability: this compound derivatives exhibit higher thermal stability (>200°C) compared to coumarin-linked analogs, which decompose near 150°C due to labile coumarin rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
